molecular formula C20H25N3O3S B12132323 N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide

Katalognummer: B12132323
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: JTSFDPJPXBVWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonation of 4-nitrophenyl sulfone to form 4-nitrophenylsulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with 4-methylpiperazine to form N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}amine.

    Amide Formation: The final step involves the reaction of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}amine with 3-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biology: The compound can be used as a biochemical probe to study protein-ligand interactions.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Industry: The compound could be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target protein, thereby inhibiting its function. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine ring can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{4-[(4-methylpiperazin-1-yl)phenyl]acetamide: Similar structure but lacks the sulfonyl group.

    N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Similar structure but with a shorter carbon chain.

    N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-phenylacetamide: Similar structure but with a different positioning of the phenyl group.

Uniqueness

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-3-phenylpropanamide is unique due to the presence of both the sulfonyl group and the extended carbon chain, which can influence its chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C20H25N3O3S

Molekulargewicht

387.5 g/mol

IUPAC-Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H25N3O3S/c1-22-13-15-23(16-14-22)27(25,26)19-10-8-18(9-11-19)21-20(24)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3,(H,21,24)

InChI-Schlüssel

JTSFDPJPXBVWCJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.